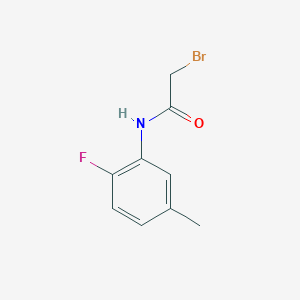

2-bromo-N-(2-fluoro-5-methylphenyl)acetamide

描述

属性

IUPAC Name |

2-bromo-N-(2-fluoro-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPYLKHYPGHYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of N-(5-fluoro-2-methylphenyl)acetamide

This is the most direct and frequently employed method for preparing the target compound.

- Starting material: N-(5-fluoro-2-methylphenyl)acetamide

- Reagent: Bromine (Br2) dissolved in acetic acid (HOAc)

- Conditions: Room temperature (~25°C), reaction time approximately 3 hours

- Work-up: Quenching with water, filtration, washing with water and petroleum ether, drying under vacuum

Reaction Summary:

$$

\text{N-(5-fluoro-2-methylphenyl)acetamide} + \text{Br}_2 \xrightarrow[\text{HOAc}]{25^\circ C, 3h} 2\text{-bromo-N-(5-fluoro-2-methylphenyl)acetamide}

$$

- Yield: 87.8%

- Product: White solid with high purity confirmed by NMR and mass spectrometry

Multi-step Synthesis via 2-bromo-5-fluoroaniline Intermediate

This approach involves preparing a key intermediate followed by acetamide formation.

| Step | Description | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline to 4-fluoroacetanilide | Reaction with acetic anhydride in toluene or other solvents at 20-25°C for 2-3 h | ~97% | Protects amine for selective nitration |

| 2 | Nitration of 4-fluoroacetanilide to 2-nitro-4-fluoroacetanilide | Concentrated sulfuric acid and fuming nitric acid at 0-10°C for ~3 h | 91-96% | Temperature control critical to avoid over-nitration |

| 3 | Diazotization and bromination to 2-bromo-5-fluoronitrobenzene | Sodium nitrite in acidic medium, followed by CuBr/HBr at 40-55°C | 96-99% | Formation of diazonium salt and Sandmeyer reaction |

| 4 | Reduction of nitro group to amine | Using reducing agents such as iron powder or catalytic hydrogenation | High | Produces 2-bromo-5-fluoroaniline |

| 5 | Acylation to form this compound | Reaction with bromoacetyl chloride or bromoacetic acid derivatives | High | Final step to introduce acetamide group |

This route is advantageous for industrial scale due to high yields, purity, and use of readily available reagents.

Detailed Reaction Conditions and Data

Acetylation Step

| Parameter | Details |

|---|---|

| Reactants | 4-fluoroaniline, acetic anhydride |

| Solvent | Toluene or glacial acetic acid |

| Temperature | 20-55 °C |

| Time | 1-3 hours |

| Yield | 90-97% |

| Notes | Protects amine to avoid side reactions |

Nitration Step

| Parameter | Details |

|---|---|

| Reactants | 4-fluoroacetanilide, H2SO4, HNO3 |

| Temperature | 0-10 °C |

| Time | 2-3 hours |

| Yield | 91-96% |

| Notes | Temperature control critical to avoid dinitration |

Diazotization and Bromination

| Parameter | Details |

|---|---|

| Reactants | Nitroacetanilide, NaNO2, HBr, CuBr |

| Temperature | 40-55 °C |

| Time | 2-4 hours |

| Yield | 96-99% |

| Notes | Sandmeyer reaction for bromination |

Bromination of Acetamide

| Parameter | Details |

|---|---|

| Reactants | N-(5-fluoro-2-methylphenyl)acetamide, Br2 |

| Solvent | Acetic acid (HOAc) |

| Temperature | 25 °C |

| Time | 3 hours |

| Yield | 87.8% |

| Notes | Direct bromination on aromatic ring |

Research Findings and Comparative Analysis

The direct bromination of N-(5-fluoro-2-methylphenyl)acetamide in acetic acid is a straightforward and efficient method with good yield and purity, suitable for laboratory and pilot scale synthesis.

The multi-step synthesis involving acetylation, nitration, diazotization, and bromination provides a versatile route to related intermediates and allows for structural modifications, which is valuable for industrial production and scale-up.

The use of controlled temperature and stoichiometry in nitration and bromination steps is critical to maximize yield and minimize side products.

Analytical characterization such as ^1H NMR, ESIMS, and melting point confirms the identity and purity of intermediates and final products.

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A | N-(5-fluoro-2-methylphenyl)acetamide | Bromination in HOAc at 25°C | 87.8 | Simple, direct, high purity | Requires pre-synthesis of acetamide |

| B | 4-fluoroaniline | Acetylation → Nitration → Diazotization → Bromination → Reduction → Acylation | 90-99 (individual steps) | High purity, scalable, versatile | Multi-step, longer reaction time |

化学反应分析

Types of Reactions

2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.

科学研究应用

Pharmacological Applications

2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide has been studied for its potential biological activities, which include:

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic effects. It may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for pain management therapies.

Anticancer Potential

Research indicates that derivatives of acetamides, including this compound, may possess antiproliferative effects against various cancer cell lines. For example, structural modifications have shown significant activity against MCF-7 breast cancer cells, with IC50 values suggesting potent activity.

Cholinesterase Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values ranging from 10–33 nM against MCF-7 cells, indicating significant antiproliferative activity.

- Mechanistic Studies : Research showed that N-substituted acetamides could act as inhibitors of AChE, suggesting their potential role in neuropharmacology.

- Comparative Biological Activity : In comparison with structurally similar compounds, this compound exhibited unique reactivity due to its combination of bromine and fluorine substitutions, leading to distinct biological activities.

作用机制

The mechanism of action of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects .

相似化合物的比较

Similar Compounds

- 2-Bromo-N-(4-methylphenyl)acetamide

- 2-Bromo-N-butyl-5-fluorobenzamide

- 2-Bromo-5-fluoropyridine

Uniqueness

2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable intermediate in various research applications .

生物活性

2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide is an organic compound classified as an aromatic amide, notable for its unique structural features that include a bromo substituent and a fluoro group on a 5-methylphenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies focusing on its effects are relatively scarce.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.05 g/mol. The presence of electron-withdrawing groups such as bromine and fluorine may enhance its pharmacological properties by influencing electronic distribution and steric factors within the molecule.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of aryl acetamides has revealed that electron-withdrawing groups like fluorine significantly enhance biological activity. For instance, studies indicate that fluorinated compounds can improve potency against various biological targets, including enzymes involved in inflammatory pathways .

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-N-(2-fluorophenyl)acetamide | 73383-95-6 | 0.98 |

| 2-Bromo-N-(4-fluorophenyl)acetamide | 2195-44-0 | 0.91 |

| N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | 202865-76-7 | Unique |

The unique combination of bromine and fluorine in the structure of this compound may lead to distinct biological profiles compared to its analogs, warranting further investigation into its specific activities.

Case Studies and Research Findings

A review of literature indicates that while direct studies on this specific compound are lacking, related compounds have been extensively studied:

- Antiviral Activity : Research has shown that related aryl acetamides exhibit significant antiviral properties. For example, compounds derived from similar structural frameworks have demonstrated efficacy against viral infections by reducing viral RNA loads in preclinical models .

- Anticancer Potential : Other studies have evaluated the anticancer activities of structurally similar compounds against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Mechanistic Insights : Investigations into the mechanisms of action for related compounds reveal that they often interact with specific cellular targets, modulating pathways involved in inflammation and cell survival .

Future Directions

Given the preliminary insights into the biological activity of structurally related compounds, further research is essential to elucidate the specific pharmacological effects of this compound. Suggested areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Exploring the molecular mechanisms through which this compound exerts its effects.

- Structure Optimization : Synthesizing derivatives to enhance potency and selectivity against specific biological targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution, where bromoacetyl chloride reacts with substituted anilines. For example, in analogous acetamide syntheses, bromoacetyl chloride is reacted with amines (e.g., 2-fluoro-5-methylaniline) in dichloromethane or THF under basic conditions (e.g., triethylamine) at 0–25°C . Yield optimization often depends on stoichiometric ratios, solvent polarity, and reaction time. Impurity profiles (e.g., unreacted starting materials) are monitored via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm regiochemistry and substituent positions (e.g., distinguishing fluorine and methyl groups on the phenyl ring). For example, in structurally similar acetamides, aromatic protons exhibit distinct splitting patterns due to fluorine’s electronegativity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and bromine isotope patterns (e.g., [M+H]⁺ peaks at m/z 289/291 for Br isotopes) .

- X-ray Crystallography: Resolves crystal packing and confirms bond angles/planarity of the acetamide backbone, as seen in related phenylacetamide derivatives .

Q. How can researchers troubleshoot low yields during scale-up synthesis?

- Common issues include incomplete amine activation or side reactions (e.g., hydrolysis of bromoacetyl chloride). Strategies:

- Use anhydrous solvents and inert atmospheres to minimize moisture.

- Employ slow addition of bromoacetyl chloride to control exothermic reactions.

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of bromoacetyl chloride to amine) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromoacetamide group in cross-coupling or functionalization reactions?

- The bromine atom serves as a leaving group, enabling nucleophilic substitution (e.g., with thiols or amines) or transition-metal-catalyzed couplings (e.g., Suzuki with arylboronic acids). Steric hindrance from the 2-fluoro-5-methylphenyl group may slow reactions, requiring catalysts like Pd(PPh₃)₄ or elevated temperatures . Kinetic studies using LC-MS can track intermediate formation.

Q. How does the electronic nature of the 2-fluoro-5-methylphenyl substituent influence biological activity or binding affinity?

- Fluorine’s electron-withdrawing effect enhances the acetamide’s electrophilicity, potentially improving interactions with biological targets (e.g., enzymes or receptors). In radioligand analogs, fluorinated acetamides show increased blood-brain barrier penetration and target selectivity (e.g., peripheral benzodiazepine receptor binding) . Computational modeling (DFT or molecular docking) can predict substituent effects on binding .

Q. What strategies resolve contradictions in solubility or stability data across studies?

- Discrepancies may arise from polymorphic forms or solvent polarity effects. For example:

- Solubility: Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions).

- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis or oxidation products .

Critical Analysis of Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。